molecular formula C17H13N3O2 B5613380 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine

2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5613380
M. Wt: 291.30 g/mol
InChI Key: DWSFKBFSGXDUSH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound featuring a perimidine core with a nitrophenyl substituent

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: Used as a probe to study enzyme interactions and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 4-nitrobenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the perimidine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 2-(4-aminophenyl)-2,3-dihydro-1H-perimidine.

    Substitution: Various substituted perimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    2-(4-aminophenyl)-2,3-dihydro-1H-perimidine:

    4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures, such as 4-nitrophenylhydrazine.

Uniqueness: 2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine is unique due to its specific combination of a perimidine core and a nitrophenyl substituent, which imparts distinct chemical and physical properties. This combination allows for unique interactions in both chemical reactions and biological systems.

Properties

IUPAC Name

2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-20(22)13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSFKBFSGXDUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
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2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
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2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine

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